molecular formula C15H21F3N2 B15213125 (3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine CAS No. 820980-38-9

(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine

Cat. No.: B15213125
CAS No.: 820980-38-9
M. Wt: 286.34 g/mol
InChI Key: DGFFPXZVZXNOHL-ZDUSSCGKSA-N
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Description

(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine is a chiral chemical compound with the molecular formula C15H21F3N2, offered for research and development purposes. This compound features a pyrrolidine core, a scaffold recognized for its prevalence in pharmaceuticals and bioactive molecules . The stereochemistry at the 3-position is defined in the (S)-configuration, which may be critical for its interaction with biological systems. The structure includes a propyl chain and a 2-(trifluoromethyl)benzyl group attached to the amine nitrogen, a functional group pattern seen in compounds with various biological activities . As a building block, this chiral amine is valuable for medicinal chemistry research, particularly in the synthesis and investigation of novel compounds for potential therapeutic applications . Researchers can utilize this compound in the development of active pharmaceutical ingredients (APIs) and as a key intermediate in complex synthetic pathways. The product is provided with a guaranteed high level of purity. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

820980-38-9

Molecular Formula

C15H21F3N2

Molecular Weight

286.34 g/mol

IUPAC Name

(3S)-N-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H21F3N2/c1-2-9-20(13-7-8-19-10-13)11-12-5-3-4-6-14(12)15(16,17)18/h3-6,13,19H,2,7-11H2,1H3/t13-/m0/s1

InChI Key

DGFFPXZVZXNOHL-ZDUSSCGKSA-N

Isomeric SMILES

CCCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2

Canonical SMILES

CCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine core serves as the structural foundation for this compound. Synthesis typically begins with the construction of the pyrrolidine ring, followed by sequential N-alkylation to introduce the propyl and trifluoromethylphenylmethyl substituents.

Cyclization of 1,4-Diamines

A common method involves the cyclization of 1,4-diamines using ketones or aldehydes under acidic conditions. For example, reacting 1,4-diaminobutane with trifluoroacetophenone in the presence of hydrochloric acid yields a pyrrolidine intermediate with a trifluoromethylphenyl group. This intermediate undergoes purification via column chromatography (silica gel, ethyl acetate/hexane) before subsequent alkylation.

N-Alkylation Strategies

N-Alkylation introduces the propyl group and the benzyl moiety. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is frequently employed to deprotonate the pyrrolidine nitrogen, facilitating reaction with propyl bromide or iodide. The reaction proceeds at 0–25°C for 6–12 hours, achieving yields of 72–85%.

Reaction Conditions for Dual N-Alkylation:
  • Propylation :

    • Reagents: Pyrrolidine intermediate (1 equiv), propyl bromide (1.2 equiv), NaH (2 equiv)
    • Solvent: THF, 0°C → 25°C, 12 hours
    • Yield: 78%
  • Benzylation :

    • Reagents: N-Propylpyrrolidine (1 equiv), 2-(trifluoromethyl)benzyl bromide (1.1 equiv)
    • Solvent: Dichloromethane (DCM), 25°C, 6 hours
    • Yield: 82%

Chiral Resolution of Racemic Mixtures

The (3S) configuration is critical for biological activity. Racemic mixtures generated during synthesis require resolution using chiral auxiliaries or chromatographic methods.

Diastereomeric Salt Formation

Reacting the racemic amine with (R)- or (S)-mandelic acid forms diastereomeric salts, which are separated via fractional crystallization. For instance, using (S)-mandelic acid in ethanol yields the (3S)-enantiomer with 98% enantiomeric excess (ee) after recrystallization.

Chiral Chromatography

Preparative chiral high-performance liquid chromatography (HPLC) with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers effectively. A typical mobile phase (hexane/isopropanol 90:10) achieves baseline separation with a retention time difference of 4.2 minutes.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods directly yield the (3S)-configured amine, avoiding resolution steps.

Evans Oxazolidinone Approach

A chiral oxazolidinone auxiliary directs stereoselective alkylation. The pyrrolidine nitrogen is protected as a tert-butoxycarbonyl (Boc) group, and the auxiliary is introduced via SN2 reaction. Subsequent alkylation with 2-(trifluoromethyl)benzyl bromide proceeds with >95% ee.

Key Steps:
  • Auxiliary Attachment :

    • Reagents: (S)-4-Benzyloxazolidin-2-one, DCC, DMAP
    • Solvent: DCM, 0°C → 25°C, 24 hours
    • Yield: 89%
  • Alkylation and Auxiliary Removal :

    • Reagents: LDA, 2-(trifluoromethyl)benzyl bromide
    • Workup: HCl/MeOH hydrolysis
    • ee: 97%

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of enamines provides enantioselective access to the pyrrolidine core. Using [Rh(COD)((R)-BINAP)]BF4 as a catalyst, hydrogen pressure (50 psi), and methanol solvent achieves 92% ee.

Reductive Amination Pathways

Reductive amination offers a one-pot route to install both N-substituents.

Two-Step Reductive Amination

  • Imine Formation :

    • React pyrrolidin-3-one with propylamine and 2-(trifluoromethyl)benzaldehyde in toluene.
    • Acid catalyst: p-TsOH, 80°C, 4 hours.
  • Reduction :

    • Reagent: Sodium triacetoxyborohydride (STAB)
    • Solvent: Dichloromethane, 25°C, 12 hours
    • Yield: 68%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of major methods:

Method Steps Key Reagents/Conditions Yield (%) ee (%) Scalability
N-Alkylation + Resolution 4 NaH, Propyl bromide, Chiral HPLC 62 98 Moderate
Asymmetric Hydrogenation 3 Rh-BINAP, H2 75 92 High
Reductive Amination 2 STAB, p-TsOH 68 85 Low
Evans Auxiliary 5 Oxazolidinone, LDA 71 97 High

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification. The asymmetric hydrogenation route is favored for its high enantioselectivity and compatibility with continuous flow reactors. Conversely, chiral resolution methods, while reliable, generate stoichiometric waste and are less sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidants include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), yielding N-oxide derivatives.

Example reaction:

(3S)-amine+H2O2CH3CN, 0–25°C(3S)-N-oxide+H2O\text{(3S)-amine} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{CN, 0–25°C}} \text{(3S)-N-oxide} + \text{H}_2\text{O}

Key data:

OxidantSolventTemperatureYield
H₂O₂MeCN25°C72%
mCPBADCM0°C85%

The stereochemistry at the C3 position remains intact during oxidation due to the rigid pyrrolidine ring .

Alkylation and Acylation

The tertiary amine participates in alkylation and acylation reactions, typically requiring strong bases like sodium hydride (NaH) to deprotonate the amine.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) proceeds via SN2 mechanisms:

(3S)-amine+CH3INaH, THFquaternary ammonium salt\text{(3S)-amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{quaternary ammonium salt}

Conditions:

  • Solvent: THF or DCM

  • Base: NaH (2.0 equiv)

  • Temperature: −20°C to 25°C

  • Yield: 60–78%

Acylation

Acyl chlorides (e.g., acetyl chloride) react to form amides:

(3S)-amine+CH3COClEt3N, DCMamide derivative\text{(3S)-amine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{amide derivative}

Key parameters:

Acylating AgentBaseSolventYield
Acetyl chlorideEt₃NDCM65%
Benzoyl chlorideDMAPTHF70%

The trifluoromethyl group stabilizes transition states through inductive effects .

Nucleophilic Substitution

The benzyl group’s electron-deficient aromatic ring participates in electrophilic aromatic substitution (EAS) under acidic conditions.

Nitration example:

(3S)-amine+HNO3H2SO4,0°Cmono-nitrated product\text{(3S)-amine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0°C} \text{mono-nitrated product}

Regioselectivity:

  • Nitration occurs predominantly at the para position relative to the trifluoromethyl group due to its strong meta-directing effect .

Catalytic Coupling Reactions

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Its chiral environment enhances enantioselectivity in Suzuki-Miyaura couplings.

Example application:

Ar-B(OH)2+Ar’-XPd(OAc)2,(3S)-amine ligandbiaryl product\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(OAc)}_2, \text{(3S)-amine ligand}} \text{biaryl product}

Optimized conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: (3S)-amine (4 mol%)

  • Solvent: Toluene/H₂O (3:1)

  • Yield: 88% with >95% ee

Hydrolytic Stability

The compound is stable under neutral and acidic conditions but degrades in strong bases (pH > 12) via Hofmann elimination:

(3S)-amineNaOH, H2Opyrrolidine+propylene\text{(3S)-amine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{pyrrolidine} + \text{propylene}

Degradation kinetics:

pHHalf-life (25°C)
7.0>30 days
12.04.2 hours

Thermal Stability

Decomposition initiates at 180°C, forming trifluoromethylbenzene and propylamine derivatives.

Scientific Research Applications

(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine ring substituted with a propyl group and a trifluoromethylphenylmethyl group. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a building block for synthesizing more complex molecules in chemistry. It is also investigated for its potential biological activity and interactions with biomolecules in biology, potential therapeutic effects, and as a lead compound in drug discovery within the field of medicine. Additionally, it's utilized in developing specialty chemicals and materials for various industrial applications.

Major Products Formed :

  • Oxidation: Formation of corresponding ketones or carboxylic acids.
  • Reduction: Formation of alcohols or amines.
  • Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action: The mechanism of action of This compound involves interaction with specific molecular targets, potentially binding to receptors or enzymes, modulating their activity, and triggering downstream signaling pathways.

Applications

Trifluoromethyl groups are important in enhancing the biological properties of pyridine-based compounds. The introduction of a trifluoromethyl group has been associated with improved lipophilicity and metabolic stability, which are critical factors for drug development.

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a compound of interest due to its trifluoromethyl group and pyridine moiety, which are known to enhance biological activity in various pharmacological contexts. Studies of trifluoromethyl-containing piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. These compounds exhibited increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood. Studies also show trifluoromethyl-pyridine derivatives could mitigate oxidative stress and neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

Studies have indicated that compounds featuring trifluoromethyl groups exhibit anticancer properties. The pyridine moiety in this compound has been linked to enhanced interaction with biological targets involved in cancer progression.

Case Study: Inhibition of Tumor Growth

  • In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of trifluoromethyl-pyridine compounds.
  • The hydrochloride salt demonstrated a notable ability to inhibit tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

Neurological Applications

Mechanism of Action

The mechanism of action of (3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or stereochemistry:

Table 1: Structural and Functional Comparison
Compound Name Structure Molecular Formula Molecular Weight Key Features Potential Implications Reference
(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine Pyrrolidine core, N-propyl, 2-CF₃-benzyl C₁₆H₂₁F₃N₂ 298.35 Chiral (3S) center; -CF₃ enhances metabolic stability Potential enantioselective bioactivity N/A
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine Pyrrolidine core, 2-Cl-3-F-benzyl C₁₁H₁₄ClFN₂ 228.69 Halogenated benzyl group; lacks N-propyl Reduced lipophilicity vs. target compound; halogen interactions in binding
N-{[2-(Trifluoromethyl)phenyl]methyl}pyridin-3-amine Pyridine core, 2-CF₃-benzyl C₁₃H₁₁F₃N₂ 252.24 Aromatic pyridine vs. pyrrolidine; planar structure Altered hydrogen-bonding capacity; possible differences in target affinity
5-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine Pyridine core, 3-CF₃-benzyl, 5-methyl C₁₄H₁₃F₃N₂ 266.26 Methyl substitution on pyridine; meta-CF₃ Steric effects may hinder binding; meta-CF₃ alters electronic distribution
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine Pyrrolidine core, 3-F-phenyl C₁₁H₁₅FN₂ 194.25 Fluorine at phenyl para-position; primary amine Lower molecular weight; reduced steric bulk may enhance membrane permeability

Functional Implications of Structural Variations

Ring System Differences :

  • Pyrrolidine vs. Pyridine : Pyrrolidine’s saturated ring introduces conformational flexibility, while pyridine’s aromaticity may enhance π-π stacking with aromatic residues in target proteins .

Substituent Effects: Trifluoromethyl Position: The 2-CF₃ group in the target compound (vs. 3-CF₃ in ) may influence steric interactions with hydrophobic pockets in enzymes or receptors. Halogen vs.

Stereochemistry :

  • The (3S) configuration in the target compound and could lead to differential interactions in chiral environments, such as enzyme active sites, compared to racemic mixtures.

Pharmacological Considerations (Inferred from Analogs)

  • Metabolic Stability : The CF₃ group and N-propyl substitution likely improve metabolic stability compared to primary amines (e.g., ), which are prone to oxidative deamination.

Q & A

Basic: What synthetic methodologies are optimal for preparing (3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine?

Answer:
The synthesis of this chiral pyrrolidine derivative typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the pyrrolidine core via cyclization of a linear precursor, such as a γ-amino ketone, under reductive amination conditions (e.g., NaBH₃CN, methanol, 0–25°C).
  • Step 2 : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or Suzuki-Miyaura coupling (using Pd catalysts, K₂CO₃, DMF, 80–100°C) .
  • Step 3 : Resolution of enantiomers using chiral chromatography or enzymatic methods to isolate the (3S)-isomer.
    Key purification steps include column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization from ethanol. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .

Basic: How can the stereochemical purity of this compound be validated?

Answer:
Stereochemical validation involves:

  • Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to confirm enantiomeric excess (>98%).
  • Optical Rotation : Measurement at 589 nm (sodium D-line) to compare with literature values.
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents on the pyrrolidine ring .

Advanced: What strategies mitigate contradictions in biological activity data across structural analogs?

Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. receptor antagonism) arise from:

  • Solubility Differences : Trifluoromethyl groups enhance lipophilicity, but aggregation in aqueous buffers can lead to false negatives. Use dynamic light scattering (DLS) to assess colloidal stability .
  • Metabolic Instability : The propyl group may undergo oxidative metabolism, altering activity. Perform microsomal stability assays (human liver microsomes, NADPH) to identify metabolites .
  • Off-Target Effects : Screen against related targets (e.g., GPCRs, kinases) using broad-panel binding assays. Cross-validate with computational docking (AutoDock Vina) to predict binding poses .

Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR) in enzyme inhibition studies?

Answer:
The -CF₃ group contributes to SAR via:

  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in enzyme active sites (e.g., cytochrome P450 inhibition).
  • Hydrophobic Interactions : Enhances binding to lipophilic pockets (e.g., σ-receptors).
  • Metabolic Resistance : Reduces oxidative degradation compared to methyl or ethyl analogs.
    For systematic SAR, synthesize analogs with -CH₃, -Cl, or -OCH₃ substituents and compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization for Ki determination) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • LC-MS (ESI+) : Confirm molecular weight ([M+H]+ expected at ~317.3 g/mol) and detect impurities (>95% purity threshold) .
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and benzyl groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) profile?

Answer:

  • ADMET Prediction : Tools like SwissADME predict LogP (~2.8), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding (PPB) .
  • QSAR Models : Corrogate substituent effects (e.g., propyl vs. cyclopentyl) on clearance rates using partial least squares regression .

Basic: What in vitro assays are recommended for initial biological profiling?

Answer:

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48h exposure, EC₅₀ determination).
  • Enzyme Inhibition : Fluorescent assays for monoamine oxidases (MAO-A/MAO-B) or phosphodiesterases (PDE4/5).
  • Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate metabolic pathways?

Answer:

  • Synthesis of ¹⁹F-Labeled Analog : Replace the benzyl proton with ¹⁹F (e.g., via Balz-Schiemann reaction) for real-time metabolic tracking.
  • ¹⁹F NMR Spectroscopy : Monitor metabolite formation in liver microsomes (δ -60 to -70 ppm for CF₃ groups) .
  • Mass Spectrometry Imaging (MSI) : Spatial distribution in tissue sections to identify accumulation sites .

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